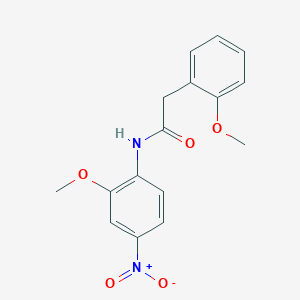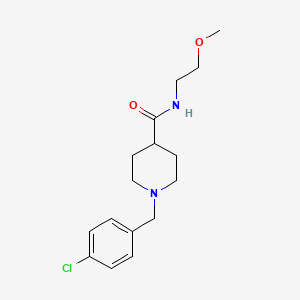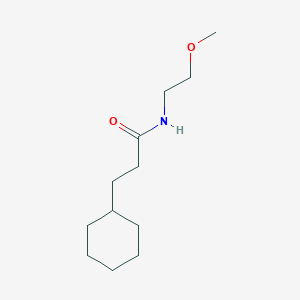
N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)acetamide, commonly known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a member of the acetamide family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell division and proliferation. Specifically, MNPA has been shown to inhibit the activity of thymidylate synthase (TS), which is an enzyme that is involved in the synthesis of DNA. By inhibiting the activity of TS, MNPA may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
MNPA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, MNPA has been shown to have anti-inflammatory and anti-bacterial properties. It has also been shown to have analgesic effects, which may make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MNPA is its high potency and specificity. MNPA has been shown to be highly effective at inhibiting the activity of certain enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of MNPA is its potential toxicity. MNPA has been shown to be toxic to certain cell types at high concentrations, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on MNPA. One area of interest is the development of MNPA analogs that are more potent and selective than the parent compound. Another area of interest is the development of MNPA-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MNPA and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of MNPA involves the reaction of 2-methoxy-4-nitroaniline and 2-methoxyphenylacetic acid in the presence of a coupling agent such as N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MNPA.
Applications De Recherche Scientifique
MNPA has been studied extensively for its potential applications in scientific research. One of the most promising applications of MNPA is in the field of cancer research. MNPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that MNPA exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell division and proliferation.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-4-3-5-11(14)9-16(19)17-13-8-7-12(18(20)21)10-15(13)23-2/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWJBVKDPQVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4882333.png)


![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4882363.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4882367.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4882368.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4882370.png)
![2-{[2-(2-methoxyphenoxy)ethyl]amino}ethanol](/img/structure/B4882378.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882400.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4882410.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4882417.png)
![2-[3-(2-isopropoxyphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4882424.png)